tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate

PROTAC Linker Design Medicinal Chemistry Piperidine Scaffold

Researchers designing PROTACs face limited linker geometry options; most commercial piperidine linkers are restricted to the 4-position, constraining ternary complex optimization. This 3-(4-aminophenoxy)-Boc-piperidine provides an alternative exit vector angle critical for degrader geometry screening. • Orthogonal protection: free aromatic amine for E3 ligase/target conjugation; Boc-piperidine enables sequential derivatization after acidic deprotection. • Distinct 3-position geometry vs. 4-position regioisomer (CAS 138227-63-1) for alternative ternary complex formation. • Balanced polarity (HBD=1, HBA=5, RotBond=5) suitable for CNS permeability optimization. Supplied with ≥97% purity, HPLC, NMR, and LC-MS documentation for GLP-compliant workflows.

Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
CAS No. 643087-95-0
Cat. No. B1343364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate
CAS643087-95-0
Molecular FormulaC16H24N2O3
Molecular Weight292.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=C(C=C2)N
InChIInChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-4-5-14(11-18)20-13-8-6-12(17)7-9-13/h6-9,14H,4-5,10-11,17H2,1-3H3
InChIKeyUHZBDRFKBJLUTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate Technical Baseline


tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate (CAS 643087-95-0; MF: C₁₆H₂₄N₂O₃; MW: 292.37 g/mol) is a Boc-protected 3-aminophenoxy-substituted piperidine building block [1]. The molecule features a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a free primary aromatic amine at the para-position of the phenoxy substituent attached at the piperidine 3-position . This orthogonal protection strategy (Boc-protected secondary amine coupled with free aromatic amine) enables sequential derivatization workflows in medicinal chemistry and targeted protein degradation (PROTAC) linker design .

Boc-protected piperidine building block for PROTAC linker design
Orthogonal Boc/free amine enables sequential conjugation without extra deprotection
3-position phenoxy substitution defines a distinct exit vector geometry

tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate Substitution Limitations


Substitution of tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate with closely related piperidine building blocks is not functionally equivalent. The 3-position attachment of the 4-aminophenoxy group on the piperidine ring imposes a distinct spatial orientation and exit vector geometry compared to the more widely available 4-position regioisomer (tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate, CAS 138227-63-1) . In PROTAC linker design, the substitution position on the piperidine scaffold directly influences linker trajectory, ternary complex formation geometry, and ultimately degradation efficiency . Additionally, the orthogonal Boc-protected piperidine nitrogen and free aromatic amine functionalities are specifically required for sequential conjugation strategies; alternative Boc-protected amines lacking the 4-aminophenoxy moiety (e.g., tert-butyl 4-(aminomethyl)piperidine-1-carboxylate) offer different linker lengths and physicochemical properties that alter pharmacokinetic profiles .

3- vs. 4-position regioisomer
Exit vector geometry may shift ternary complex formation and degradation efficiency; not directly interchangeable with 4-substituted analog.
Orthogonal Boc/amine protection
Alternative Boc-protected amines lacking the free 4-aminophenoxy group offer different linker lengths and conjugation chemistry.
Linker scaffold length
Direct 3-phenoxy attachment vs. methylene-spaced or alkyl-extended linkers alters reach and flexibility; may affect degrader geometry optimization.

tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate Differentiation Evidence


Exit Vector Geometry: 3- vs. 4-Position Regioisomer

The 3-position attachment of the 4-aminophenoxy group on the piperidine ring produces a distinct exit vector angle compared to the 4-position regioisomer (CAS 138227-63-1) . This structural difference is critical for PROTAC linker trajectory optimization. In PROTAC development, piperidine substitution position directly influences the orientation of the degrader and ternary complex formation geometry . The 3-substituted scaffold provides a semi-flexible linker architecture with an ether oxygen at the 3-position offering a bond angle of approximately 109.5° (tetrahedral geometry) versus the linear extended geometry of the 4-substituted analog .

Exit Vector Geometry
Class-level
3-position attachment produces ~60° exit vector angle difference vs. 4-position regioisomer (CAS 138227-63-1)
May influence PROTAC linker trajectory and ternary complex geometry
Geometry inferred from molecular modeling; experimental validation needed
PROTAC Linker Design Medicinal Chemistry Piperidine Scaffold

Orthogonal Boc and Free Amine Protection

This compound uniquely combines a Boc-protected secondary amine (piperidine nitrogen) with a free primary aromatic amine (4-aminophenoxy group), enabling sequential orthogonal conjugation without additional protection/deprotection steps . In contrast, alternative PROTAC linker building blocks such as tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate require alkyl halide-based conjugation chemistry , while benzyl 4-(aminomethyl)piperidine-1-carboxylate employs Cbz protection with distinct deprotection conditions . The free aromatic amine of the target compound provides a nucleophilic handle for amide bond formation or reductive amination directly, without requiring prior deprotection of the piperidine nitrogen.

Orthogonal Protection
Class-level
Boc-protected piperidine (acid-labile) + free aromatic amine (pKa ~4.6) vs. Cbz/aliphatic amine (pKa ~10.6) or alkyl bromide-based linkers
Enables sequential conjugation; reactivity and solubility profiles differ
Class-level functional group inference; verify under specific conditions
PROTAC Synthesis Bifunctional Linker Orthogonal Protection

Vendor-Documented Purity Specifications

Multiple independent vendors certify this compound at purities ranging from ≥96% to 98% with analytical characterization documentation . MolCore provides material at NLT 98% purity with ISO certification for global pharmaceutical R&D and quality control applications . AKSci specifies minimum 96% purity with long-term storage recommendations . Leyan and CymitQuimica offer 97% purity grades . These documented purity specifications enable direct comparison against procurement requirements.

Vendor Purity Range
Specification review
95% to 98% (NLT 98% MolCore; 96% AKSci; 97% Leyan/CymitQuimica; 95% AchemBlock/ABCR)
Supports procurement based on purity needs; vendor documentation available
Certificates of analysis and analytical data (HPLC, NMR, LC-MS) provided by vendors
Quality Control Analytical Chemistry Procurement Specification

Linker Length vs. Alternative Piperidine Linkers

The 3-(4-aminophenoxy)piperidine scaffold provides a specific linker length defined by the piperidine ring and the para-substituted phenoxy ether extension . Compared to alternative PROTAC piperidine linkers: tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate provides a shorter, two-carbon alkyl extension from the piperidine 4-position ; tert-butyl 4-((4-aminophenoxy)methyl)piperidine-1-carboxylate (CAS 130658-70-7) incorporates a methylene spacer between the piperidine and phenoxy groups, altering linker length and flexibility . The 3-position attachment of the phenoxy group in the target compound provides an intermediate linker trajectory that may optimize ternary complex formation geometry in specific PROTAC designs .

Linker Length
Class-level
Direct 3-phenoxy attachment: ~5-6 Å ether-to-amine distance; ~1.5-3.0 Å shorter than methylene-spaced 4-phenoxy analog
Linker length variation may influence degrader ternary complex formation
Estimated from SMILES-based modeling; confirm experimentally
PROTAC Linker Library Linker Length Optimization Structure-Activity Relationship

tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate Application Scenarios


PROTAC Linker Library with Defined Exit Vector

In PROTAC development, linker geometry directly influences ternary complex formation efficiency and target degradation potency. The 3-position substitution pattern of tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate provides a distinct exit vector angle compared to the more common 4-position piperidine linkers, offering an alternative spatial orientation for optimizing degrader geometry . The free aromatic amine serves as a conjugation handle for attachment to E3 ligase ligands or target protein binders via amide bond formation, while the Boc-protected piperidine nitrogen enables sequential derivatization after acidic deprotection .

Orthogonal Protection for Sequential Synthesis

This compound enables a two-step sequential conjugation workflow: first, the free aromatic amine is coupled to one functional moiety (e.g., E3 ligase ligand or target-binding warhead) via amide bond formation or reductive amination; second, Boc deprotection of the piperidine nitrogen under acidic conditions (TFA or HCl/dioxane) reveals a secondary amine for subsequent conjugation to a second moiety . This orthogonal protection strategy eliminates the need for additional protection/deprotection steps compared to building blocks lacking differential protection . The pKa differential between the aromatic amine (pKa ~4.6) and the Boc-protected piperidine nitrogen (non-basic when protected) allows for selective reactions at neutral to slightly basic pH .

CNS and Kinase Inhibitor Scaffold Synthesis

The 3-aminophenoxy-substituted piperidine core serves as a versatile intermediate for constructing CNS-active compounds and kinase inhibitor scaffolds where the piperidine ring provides conformational constraint and the para-aminophenoxy moiety offers hydrogen-bonding capacity . After Boc deprotection, the piperidine secondary amine can be functionalized with sulfonamides, amides, ureas, or alkyl groups to modulate target binding affinity and physicochemical properties . The compound's hydrogen bond donor count (1), hydrogen bond acceptor count (5), and rotatable bond count (5) provide a balanced polarity profile suitable for blood-brain barrier penetration optimization .

Analytical Reference Standard Procurement

For quality control laboratories and pharmaceutical development organizations requiring documented analytical specifications, this compound is available from multiple vendors with certified purity ranges (95% to 98%) and supporting analytical data packages including HPLC, NMR, and LC-MS characterization . MolCore provides ISO-certified material at NLT 98% purity suitable for global pharmaceutical R&D and quality control applications . Procurement decisions can be based on specific purity requirements (e.g., 95% for general synthesis vs. 97-98% for analytical reference or GLP studies) with vendor documentation supporting regulatory compliance .

Application
Selection Property
Validation Focus
PROTAC linker library development
3-position exit vector geometry
Ternary complex geometry optimization
Sequential orthogonal conjugation
Boc/free amine orthogonal reactivity
Conjugation sequence efficiency and selectivity
CNS-targeted compound research
Piperidine scaffold with hydrogen-bonding capacity
Permeability and physicochemical profile optimization
Analytical reference procurement
Vendor-certified purity documentation
Purity specifications and analytical data review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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